molecular formula C11H14N2O2 B175826 1-(4-Nitrobenzyl)pyrrolidine CAS No. 133851-67-9

1-(4-Nitrobenzyl)pyrrolidine

Cat. No. B175826
CAS RN: 133851-67-9
M. Wt: 206.24 g/mol
InChI Key: YRULNKOFMFLCNV-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)pyrrolidine, also known as NBPy, is a chemical compound with the molecular formula C11H13NO2. It has an average mass of 206.241 Da . This compound is used in tests for alkylating agents and in a spectroscopic method for phosgene determination .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized starting from (2S,4R)-4-hydroxyproline . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . Alkylation of NBP (solvent) and 1.0 mL of 0.5 M hydrazine solution was then added .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 g/mol. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .

Scientific Research Applications

Biomimetic Indicator for Alkylating Agents

1-(4-Nitrobenzyl)pyrrolidine derivatives have been explored for their role as biomimetic indicators for alkylating agents. Provencher and Love (2015) synthesized derivatives of 4-(4-Nitrobenzyl)pyridine (NBP), which is a colorimetric indicator compound for carcinogenic alkylating agents, due to its similar reactivity to guanine in DNA. These derivatives have been integrated into a polymeric silica material, changing color upon exposure to alkylating agents, modernizing the NBP assay to a real-time solid-state sensor (Provencher & Love, 2015).

Alkylating Capacity of Vinyl Compounds

Céspedes-Camacho et al. (2012) investigated the reactions of 4-(p-nitrobenzyl)pyridine with vinyl compounds like acrylonitrile, acrylamide, and acrylic acid, which can act as alkylating agents of DNA. They found that these compounds show an alkylating capacity on 4-(p-nitrobenzyl)pyridine, with the reactions occurring through an enthalpy-controlled Michael addition mechanism (Céspedes-Camacho et al., 2012).

Detection of Azaheterocycles

Guth and Manner (1967) explored the reaction of 4-(p-nitrobenzyl)-pyridine with tetraethylenepentamine and some aza-heterocycles. They found this reaction to be highly sensitive and selective for the detection and estimation of compounds like diazinon and 2-chloro-s-triazines on thin-layer chromatograms (Guth & Manner, 1967).

Reactivity with Epoxides and Mutagenicity

Hemminki and Falck (1979) compared the reactivity of simple epoxides with 4-(p-nitrobenzyl)-pyridine to their mutagenicity in bacteria. They found a correlation between the reactivity and mutagenicity, suggesting that 4-(p-nitrobenzyl)-pyridine alkylation can be a reliable primary assay in evaluating mutagenic properties (Hemminki & Falck, 1979).

Synthesis of Biomolecules

T. Ohta et al. (1988) focused on the chirospecific synthesis of (+)-PS-5 from L-glutamic acid, involving key reactions like the reductive pyrrolidine ring formation. This study highlights the use of this compound derivatives in the synthesis of complex biomolecules (Ohta et al., 1988).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-Nitrobenzyl)pyrrolidine are not fully understood due to the limited research available. It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRULNKOFMFLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354818
Record name 1-(4-Nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133851-67-9
Record name 1-(4-Nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In THF (250 ml) was dissolved 4-nitrobenzyl bromide (25.0 g), and to the mixture was added pyrrolidine (24.1 ml) at 0° C. The reaction mixture was stirred at room temperature for 60 hours. To the mixture was added water (500 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate) to give 1-(4-nitrobenzyl)pyrrolidine (23.5 g) as orange oil.
Quantity
24.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-nitrobenzyl chloride Compound 1n1 (4.0 g, 23.3 mmol) and pyrrolidine Compound 1n2 (4.8 mL, 58.3 mmol) were combined in THF (50 mL) at ambient temperature. After 18 hr, the reaction was diluted with 10% NH4Cl and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered and evaporated in vacuo to provide 1-(4-nitrobenzyl)-pyrrolidine Compound 1n3 (4.7 g) as a pale yellow oil without further purification (prepared as described in Mitsuru Shiraishi, et al., J. Med. Chem., 2000, 43, 2049-2063). 1H NMR (CDCl3) δ 8.17 (d, J=8.6 Hz, 2H); 7.51 (d, J=8.6 Hz, 2H); 3.72 (s, 2H); 2.58-2.48 (m, 4H); 1.89-1.72 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1n1
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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